Allyltriethylsilane
Overview
Description
Allyltriethylsilane: is an organosilicon compound with the chemical formula C9H20Si . It consists of an allyl group (CH2=CH-CH2-) attached to a triethylsilyl group (Si(C2H5)3). This compound is a colorless liquid that is used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltriethylsilane can be synthesized through the reaction of triethylchlorosilane with allylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction is as follows: [ \text{Si(C2H5)3Cl} + \text{CH2=CH-CH2MgBr} \rightarrow \text{Si(C2H5)3CH2CH=CH2} + \text{MgBrCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyltriethylsilane can undergo substitution reactions where the allyl group is transferred to other molecules. This is often facilitated by the presence of a Lewis acid.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: this compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Lewis Acids: Such as boron trifluoride or titanium tetrachloride, are commonly used to activate the allyl group for nucleophilic attack.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Major Products Formed:
Substitution Products: Compounds where the allyl group is attached to a new carbon skeleton.
Addition Products: Compounds with new carbon-carbon bonds formed through the addition of the allyl group.
Oxidation Products: Alcohols or aldehydes derived from the oxidation of the allyl group.
Scientific Research Applications
Chemistry: Allyltriethylsilane is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Hosomi-Sakurai reaction, which is used to allylate carbonyl compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound can be used to synthesize intermediates for pharmaceuticals and biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which allyltriethylsilane exerts its effects involves the activation of the allyl group by a Lewis acid, making it more susceptible to nucleophilic attack. The triethylsilyl group stabilizes the intermediate formed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of stabilized carbocation intermediates.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Allyltriphenylsilane: Contains a triphenylsilyl group, making it bulkier and less reactive.
Vinyltriethylsilane: Contains a vinyl group instead of an allyl group, leading to different reactivity patterns.
Uniqueness: Allyltriethylsilane is unique due to its balance of reactivity and stability. The triethylsilyl group provides steric bulk that can influence the selectivity of reactions, while the allyl group remains highly reactive for forming new carbon-carbon bonds. This makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
triethyl(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQCVJXVAMCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458256 | |
Record name | Allyltriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17898-21-4 | |
Record name | Allyltriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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